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Compound of Interest

Compound Name: 800CW NHS ester

Cat. No.: B8823005 Get Quote

Technical Support Center: IRDye 800CW NHS
Ester
Welcome to the technical support center for IRDye 800CW NHS Ester. This resource provides

researchers, scientists, and drug development professionals with comprehensive

troubleshooting guides and frequently asked questions (FAQs) to address common issues

encountered during experiments, with a focus on mitigating high background fluorescence.

Frequently Asked Questions (FAQs)
Q1: What is IRDye 800CW NHS Ester and what is it used for?

A1: IRDye 800CW NHS Ester is a near-infrared (NIR) fluorescent dye that is activated with an

N-hydroxysuccinimide (NHS) ester functional group.[1][2] This reactive group allows the dye to

be covalently conjugated to primary and secondary amine groups on proteins, antibodies,

peptides, and other biomolecules.[1][2] Its application is widespread in various fluorescence-

based assays, including Western blotting, immunofluorescence microscopy, in-cell Western

assays, and in vivo imaging.[1] The near-infrared properties of the dye provide advantages

such as deep tissue penetration and reduced autofluorescence from biological samples,

leading to a better signal-to-noise ratio.

Q2: What are the main causes of high background fluorescence when using IRDye 800CW
NHS Ester?
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A2: High background fluorescence can originate from several sources:

Unbound or Excess Dye: Residual, unconjugated dye that was not adequately removed after

the labeling reaction is a primary cause of high background.

Non-Specific Binding: The dye-conjugated molecule may bind non-specifically to other

proteins or to the surface of the assay vessel (e.g., microplate wells or blotting membranes).

Suboptimal Reagent Concentrations: Using too high a concentration of the labeled antibody

or protein can lead to increased non-specific binding and background signal.

Inadequate Blocking: Insufficient blocking of non-specific binding sites on membranes or in

wells allows for the adherence of the fluorescent conjugate, contributing to background

noise.

Insufficient Washing: Inadequate washing steps after incubation with the fluorescent

conjugate fail to remove all unbound molecules.

Autofluorescence: Some biological tissues and materials can naturally fluoresce, although

this is less of an issue in the near-infrared spectrum compared to the visible spectrum.

Q3: How should IRDye 800CW NHS Ester be stored and handled to ensure optimal

performance?

A3: Proper storage and handling are critical for maintaining the reactivity of the NHS ester.

Storage of Lyophilized Dye: Store the lyophilized dye at -20°C, protected from light and

moisture.

Reconstitution: Reconstitute the dye in anhydrous dimethyl sulfoxide (DMSO). It is crucial to

avoid aqueous buffers for reconstitution as the NHS ester group is susceptible to hydrolysis,

which will inactivate the dye.

Storage of Reconstituted Dye: Dye reconstituted in DMSO can be stored at -20°C for up to

two weeks, protected from light and moisture. If the dye is accidentally reconstituted in an

aqueous solution, it must be used immediately and any remaining solution should be

discarded.
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Troubleshooting Guide: Reducing Background
Fluorescence
This guide provides solutions to common problems encountered when using IRDye 800CW
NHS Ester.
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Problem Potential Cause Recommended Solution

High Uniform Background

1. Excess unbound dye: The

purification step after

conjugation was not sufficient

to remove all unconjugated

dye.

- Purify the labeled conjugate

using size-exclusion

chromatography (e.g., spin or

desalting columns) or

extensive dialysis to effectively

separate the labeled protein

from free dye.

2. Antibody concentration too

high: The concentration of the

dye-labeled antibody is

excessive, leading to non-

specific binding.

- Perform a titration to

determine the optimal antibody

concentration that provides a

strong signal with minimal

background. A good starting

dilution for secondary

antibodies is often 1:20,000.

3. Inadequate blocking: The

blocking buffer is not

effectively preventing non-

specific binding.

- Increase the blocking

incubation time. - Consider

switching to a different

blocking agent. Protein-free

blocking buffers are often

recommended for near-infrared

applications to minimize cross-

reactivity. - Crucially, do not

include detergents like

Tween® 20 in the blocking

buffer itself, as this can

increase background

fluorescence.

4. Insufficient washing:

Unbound antibodies are not

being washed away effectively.

- Increase the number and

duration of wash steps. For

example, perform six 5-minute

washes with agitation. - Ensure

an adequate volume of wash

buffer is used to fully immerse

the membrane or fill the wells.
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- Use a wash buffer containing

a mild detergent, such as 0.1%

- 0.2% Tween® 20.

Speckled or Splotchy

Background

1. Aggregates in antibody

solution: The dye-conjugated

antibody may have formed

aggregates.

- Centrifuge the antibody

solution before use to pellet

any aggregates and use the

supernatant.

2. Particulates in buffers:

Buffers may contain

precipitates or other particulate

matter.

- Filter all buffers to remove

any particulates that could

settle on the membrane or

plate.

3. Contaminated scanning

surface: The surface of the

imaging instrument is dirty.

- Clean the scanning surface

with methanol or ethanol,

followed by ultrapure water,

and wipe with a lint-free cloth

before imaging.

High Background in In-Cell

Western Assays

1. Cell-specific issues: Cell

type and density can influence

background.

- Optimize cell seeding density

to achieve a confluent

monolayer without

overcrowding. - Ensure proper

fixation and permeabilization to

allow antibody access without

causing excessive cell

damage.

2. Dye concentration for

normalization: If using the dye

for total protein normalization,

the concentration may be too

high.

- A starting dilution of 1:50,000

is recommended for IRDye

800CW NHS ester in this

application.

Experimental Protocols
Protocol 1: General Antibody Labeling with IRDye
800CW NHS Ester
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Prepare the Antibody:

Dissolve the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at

a pH of 8.5.

Ensure the antibody solution is free of any amine-containing substances like Tris or

glycine, as these will compete with the antibody for reaction with the NHS ester.

Prepare the Dye:

Allow the vial of lyophilized IRDye 800CW NHS Ester to equilibrate to room temperature

before opening to prevent moisture condensation.

Reconstitute the dye in anhydrous DMSO to a concentration of 10-20 mg/mL.

Conjugation Reaction:

Add the appropriate amount of the reconstituted dye to the antibody solution. A common

starting point for IgG antibodies is a dye-to-protein molar ratio of 1:1 to 2:1.

Incubate the reaction for 2 hours at room temperature, protected from light.

Purification of the Labeled Antibody:

Remove the unconjugated dye by passing the reaction mixture through a size-exclusion

chromatography column (e.g., a desalting or spin column).

Alternatively, perform extensive dialysis against PBS.

Characterization and Storage:

Determine the degree of labeling by measuring the absorbance of the conjugate at 280

nm (for the protein) and 778 nm (for the dye).

Store the purified, labeled antibody at 4°C, protected from light. For long-term storage,

consider adding a cryoprotectant like glycerol and storing at -20°C.
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Protocol 2: Fluorescent Western Blotting with an IRDye
800CW-Conjugated Secondary Antibody

Protein Transfer:

Following SDS-PAGE, transfer the proteins to a low-fluorescence PVDF or nitrocellulose

membrane.

Blocking:

Wash the membrane with deionized water after transfer.

Incubate the membrane in a suitable blocking buffer (e.g., a commercially available

protein-free blocking buffer for fluorescent Western blotting) for 1 hour at room

temperature with gentle agitation. Do not add Tween® 20 to the blocking buffer.

Primary Antibody Incubation:

Dilute the primary antibody in the blocking buffer.

Incubate the membrane with the primary antibody solution for 1 hour at room temperature

or overnight at 4°C.

Washing:

Wash the membrane three times for 10 minutes each with wash buffer (e.g., PBS or TBS

with 0.1% Tween® 20).

Secondary Antibody Incubation:

Dilute the IRDye 800CW-conjugated secondary antibody in the blocking buffer (with 0.1-

0.2% Tween® 20 and, for PVDF membranes, optionally 0.01-0.02% SDS).

Incubate the membrane in the secondary antibody solution for 1 hour at room

temperature, protected from light.

Final Washes:
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Wash the membrane six times for 5 minutes each with the wash buffer, protected from

light.

Imaging:

Image the dry membrane on a compatible near-infrared imaging system.

Quantitative Data Summary
Parameter Recommended Value/Range Reference

Dye Reconstitution

Concentration (in DMSO)
10-20 mg/mL

Optimal pH for Labeling

Reaction
8.5

Recommended Dye:Protein

Molar Ratio (for IgG)
1:1 to 2:1

Secondary Antibody Starting

Dilution (Western Blotting)
1:20,000

Tween® 20 Concentration in

Wash Buffers
0.1% - 0.2%

SDS Concentration in

Secondary Antibody Diluent

(for PVDF)

0.01% - 0.02%

Visualizations
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Preparation

Reaction Purification & Storage

Prepare Antibody
(amine-free buffer, pH 8.5)

Combine Antibody and Dye
(2 hrs, RT, dark)

Reconstitute Dye
(anhydrous DMSO)

Remove Unconjugated Dye
(Size-Exclusion Chromatography)

Store Labeled Antibody
(4°C, dark)

Click to download full resolution via product page

Caption: Workflow for labeling an antibody with IRDye 800CW NHS Ester.
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High Background Observed

Is the background uniform or speckled?

Uniform

Uniform

Speckled

Speckled

Was the labeled antibody purified post-conjugation?

Yes No

Have antibody concentrations been optimized? Purify conjugate to remove free dye.

Yes No

Are blocking and washing steps optimized? Titrate antibody concentration.

Increase wash steps/duration.
Optimize blocking buffer.

Were buffers filtered and antibody centrifuged?

Yes No

Is the imager scanning surface clean? Filter buffers and centrifuge antibody solution.

Clean the scanner surface.

Click to download full resolution via product page

Caption: A logical workflow for troubleshooting high background fluorescence.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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